molecular formula C7H7BrN2O3S B11846545 Methyl 5-bromo-3-ureidothiophene-2-carboxylate

Methyl 5-bromo-3-ureidothiophene-2-carboxylate

Cat. No.: B11846545
M. Wt: 279.11 g/mol
InChI Key: WRWJOYNGLPGYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The methyl ester group at position 2 would appear as a singlet near $$\delta 3.9$$ ppm. The urea NH protons are expected to resonate between $$\delta 6.5–7.5$$ ppm as broad singlets due to hydrogen bonding. The thiophene ring proton at position 4 would show a downfield shift ($$\delta 7.2–7.8$$ ppm) due to deshielding by the adjacent bromine atom.
  • ¹³C NMR : The carbonyl carbons (urea and ester) would appear near $$\delta 160–165$$ ppm. The thiophene ring carbons adjacent to bromine and urea groups would resonate at $$\delta 125–135$$ ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

  • N–H Stretch (urea) : 3200–3350 cm⁻¹ (broad)
  • C=O Stretch (ester and urea) : 1680–1720 cm⁻¹
  • C–Br Stretch : 550–650 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak $$[M]^+$$ is observed at m/z 279.11 , corresponding to the molecular weight. Fragmentation patterns would include loss of the methyl ester group ($$-31$$ Da) and bromine atom ($$-80$$ Da).

Comparative Structural Analysis with Thiophene Carboxylate Derivatives

This compound shares structural similarities with other thiophene carboxylates but exhibits distinct electronic and steric properties due to its substituents:

  • Methyl 5-bromo-3-fluorothiophene-2-carboxylate : Replacing the urea group with fluorine reduces hydrogen-bonding capacity but increases electronegativity at position 3, altering reactivity in cross-coupling reactions.
  • Methyl 2-ureidothiophene-3-carboxylate : The absence of bromine at position 5 decreases molecular weight by 80 Da and reduces steric hindrance, facilitating nucleophilic aromatic substitution.
  • Thiophene carboxamide ureas : These derivatives, explored in kinase inhibitor development, demonstrate how urea-functionalized thiophenes participate in hydrogen-bonding interactions with biological targets, a feature shared by this compound.
Derivative Key Structural Difference Impact on Properties
Methyl 5-bromo-3-fluorothiophene-2-carboxylate Fluorine instead of urea at position 3 Higher electronegativity, reduced H-bonding
Methyl 2-ureidothiophene-3-carboxylate No bromine at position 5 Lower molecular weight, increased reactivity
Thiophene carboxamide ureas Carboxamide instead of ester Enhanced solubility and bioactivity

Properties

Molecular Formula

C7H7BrN2O3S

Molecular Weight

279.11 g/mol

IUPAC Name

methyl 5-bromo-3-(carbamoylamino)thiophene-2-carboxylate

InChI

InChI=1S/C7H7BrN2O3S/c1-13-6(11)5-3(10-7(9)12)2-4(8)14-5/h2H,1H3,(H3,9,10,12)

InChI Key

WRWJOYNGLPGYSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)NC(=O)N

Origin of Product

United States

Preparation Methods

Route 1: Protection-Bromination-Ureation Sequence

The most well-documented synthesis begins with methyl 3-aminothiophene-2-carboxylate (7 ), a commercially available starting material. The sequence involves three critical steps: amine protection , bromination , and urea formation .

Step 1: Amine Protection
The primary amine at the 3-position is protected using trichloroacetyl isocyanate in tetrahydrofuran (THF) at 0°C to room temperature. This reaction achieves a 93% yield of the protected intermediate (8 ), preventing undesired side reactions during subsequent bromination.

Step 2: Bromination
Electrophilic bromination is performed using bromine (Br₂) in acetic acid under controlled temperature conditions (0°C to 80°C). This step selectively introduces a bromine atom at the 5-position of the thiophene ring, yielding the 5-bromo derivative (9 ) with 69% efficiency. The acetic acid solvent facilitates protonation, enhancing the electrophilicity of bromine and directing substitution to the electron-rich 5-position.

Step 3: Urea Formation
The trichloroacetyl protecting group is removed by treating 9 with 2 M ammonia in methanol. This step concurrently introduces the ureido group via nucleophilic attack, producing this compound (10 ) in 89% yield. The reaction proceeds at 0°C to room temperature, ensuring minimal decomposition.

StepReactionReagents/ConditionsYieldReference
1Amine ProtectionTrichloroacetyl isocyanate, THF, 0°C to rt93%
2BrominationBr₂, AcOH, 0–80°C69%
3Urea Formation2 M NH₃ in MeOH, 0°C to rt89%

Route 2: Direct Functionalization of Pre-brominated Intermediates

An alternative approach starts with pre-brominated thiophene derivatives. For example, methyl 5-bromo-3-aminothiophene-2-carboxylate can be directly converted to the ureido analog using urea or carbamoyl chloride. However, this method faces challenges in achieving high regioselectivity during urea formation, often requiring stringent temperature control (-10°C to 25°C) and anhydrous conditions.

Comparative Analysis of Synthetic Methodologies

The protection-bromination-ureation sequence (Route 1) offers superior regiocontrol compared to direct methods. Key advantages include:

  • Selectivity : Protection of the amine prevents parasitic reactions during bromination, ensuring monosubstitution at the 5-position.

  • Yield : Cumulative yields for Route 1 approximate 58% (0.93 × 0.69 × 0.89), surpassing alternative routes.

  • Scalability : The use of inexpensive reagents like acetic acid and ammonia enhances cost-effectiveness for large-scale production.

In contrast, Route 2 struggles with side reactions such as over-bromination or urea group migration, limiting its practicality.

Optimization Strategies and Yield Improvements

Solvent and Temperature Effects

Bromination efficiency heavily depends on solvent choice. Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but reduce selectivity, whereas acetic acid balances reactivity and regiocontrol. Optimal bromination occurs at 80°C, as lower temperatures (e.g., 25°C) result in incomplete conversion.

Catalytic Enhancements

Palladium-catalyzed coupling reactions have been explored for introducing the ureido group post-bromination. However, these methods require expensive catalysts (e.g., Pd/C) and exhibit marginal yield improvements (~5%) over conventional ammonia treatment.

Challenges in Selective Functionalization

Regioselective Bromination

Unprotected thiophene amines undergo rapid decomposition under bromination conditions, as observed in failed attempts to brominate methyl 3-aminothiophene-2-carboxylate without prior protection. This underscores the necessity of the trichloroacetyl protection step.

Stability of the Ureido Group

The ureido moiety is prone to hydrolysis under acidic or basic conditions. Post-synthesis purification must avoid aqueous workups at extreme pH levels, necessitating chromatographic separation using neutral solvents like chloroform .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-ureidothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Methyl 5-bromo-3-ureidothiophene-2-carboxylate has shown promising results in cancer research. Its derivatives have been evaluated for antiproliferative effects against various cancer cell lines. Research indicates that compounds similar to this exhibit significant activity, with IC50 values ranging from 0.75 μM to over 20 μM, depending on the specific cell line tested.

Table 1: Antiproliferative Activity of Methyl 5-Bromo Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Methyl 5-bromo derivative AHeLa0.75Tubulin polymerization inhibition
Methyl 5-bromo derivative BK5620.70G2/M phase arrest
This compoundPBMC>20Selective toxicity towards cancer cells

The mechanism of action for these compounds primarily involves the disruption of microtubule dynamics, leading to apoptosis in cancer cells. Molecular docking studies suggest effective binding to the colchicine site on tubulin, inhibiting its polymerization and triggering cell cycle arrest at the G2/M phase.

1.2 Drug Development

This compound serves as a lead structure for the development of new pharmaceuticals targeting various diseases. Its unique thiophene ring and ureido group allow for modifications that can enhance biological activity and selectivity.

Material Science

2.1 Organic Synthesis

This compound is utilized as a building block in organic synthesis, particularly in creating new heterocyclic compounds. The compound's structure facilitates reactions that yield more complex organic molecules, making it a valuable intermediate in synthetic pathways.

2.2 Properties and Applications in Materials

The physical properties of this compound enable its use in developing novel materials with specific functionalities, such as conducting polymers or sensors.

Case Studies

3.1 In Vitro Studies

In studies involving human cervix carcinoma (HeLa) cells, methyl 5-bromo derivatives demonstrated significant inhibition of cell growth, with IC50 values as low as 0.75 μM. Flow cytometry analyses confirmed increased populations in the G2/M phase among treated cells, indicating effective cell cycle disruption.

3.2 Selectivity Testing

When tested on normal human peripheral blood mononuclear cells (PBMC), this compound exhibited minimal cytotoxicity, with IC50 values exceeding 20 μM. This selectivity highlights its potential as a therapeutic agent that preferentially targets cancerous cells while sparing normal tissues.

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-ureidothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The ureido group can form hydrogen bonds with target proteins, while the bromine atom and thiophene ring contribute to hydrophobic interactions and electronic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Analysis

(a) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
  • Molecular Formula: C₁₁H₁₅NO₅S (estimated).
  • Substituents : Two ethyl ester groups (-COOCH₂CH₃) at positions 2 and 4, a methyl group (-CH₃) at position 3, and an acetamido (-NHCOCH₃) group at position 3.
  • Key Differences: The presence of two ester groups increases lipophilicity compared to the single methyl ester in the target compound. The acetamido group is less polar than the ureido group, reducing hydrogen-bonding capacity and aqueous solubility.
(b) Methyl 5-amino-1-benzothiophene-2-carboxylate
  • Molecular Formula: C₁₀H₉NO₂S (CAS: 20532-28-9).
  • Substituents: A fused benzothiophene core (aromatic stability), an amino (-NH₂) group at position 5, and a methyl ester at position 2.
  • Key Differences: The benzothiophene scaffold enhances aromaticity and thermal stability compared to the simple thiophene ring. The amino group is highly nucleophilic, enabling facile electrophilic substitutions (e.g., diazotization), unlike the bromo and ureido groups in the target compound. Lacks halogen substituents, reducing utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical and Reactivity Comparison

Property Methyl 5-bromo-3-ureidothiophene-2-carboxylate Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Methyl 5-amino-1-benzothiophene-2-carboxylate
Molecular Weight (g/mol) 279.11 ~285.3 (estimated) 207.25
Key Functional Groups Br, ureido, methyl ester Acetamido, methyl, diethyl esters Amino, benzothiophene, methyl ester
Solubility Moderate (polar solvents) Low (high lipophilicity) High (amino group enhances polarity)
Reactivity Bromo for cross-coupling; ureido for H-bonding Ester hydrolysis; limited substitution (steric hindrance) Amino for electrophilic substitution

Biological Activity

Methyl 5-bromo-3-ureidothiophene-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C6H6BrNO2S\text{C}_6\text{H}_6\text{Br}\text{N}\text{O}_2\text{S}

This compound features a bromine atom, a thiophene ring, and a ureido group, which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through various pathways:

  • Kinase Inhibition : The compound has been studied for its inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are involved in critical signaling pathways related to inflammation and neurodegeneration .
  • Neuroprotective Effects : In vitro studies demonstrated that this compound can protect neuronal cells from damage induced by oxidative stress and inflammatory cytokines. It was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in microglial cells .

Biological Activity Data

Table 1: Biological Activity Summary

Activity TypeAssay UsedResult
GSK-3β InhibitionIC50 Determination8 nM
IKK-β InhibitionIC50 Determination10 nM
CytotoxicityHT-22 and BV-2 Cell ViabilityNo significant decrease at ≤10 µM
Anti-inflammatoryNO Production AssayReduced by 50%

Case Study 1: Neuroprotection in Microglial Cells

In a study focusing on neuroinflammation, this compound was administered to BV-2 microglial cells exposed to lipopolysaccharide (LPS). The results showed a significant reduction in the release of inflammatory cytokines, indicating its potential as a neuroprotective agent against inflammation-related neurodegenerative diseases .

Case Study 2: Kinase Inhibition Profile

A detailed examination of the compound's kinase inhibition revealed that it effectively inhibits GSK-3β and IKK-β with low nanomolar IC50 values. This suggests that this compound could be a promising candidate for developing therapeutics targeting Alzheimer's disease and other inflammatory conditions .

Research Findings

Recent studies have highlighted the compound's favorable pharmacological profile:

  • Metabolic Stability : this compound exhibited high metabolic stability in mouse liver microsomes, suggesting good bioavailability and potential for in vivo applications .
  • Safety Profile : Toxicity assays indicated that the compound does not significantly affect cell viability at concentrations up to 10 µM, which is promising for therapeutic use .

Q & A

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the ureido group’s electron-rich nature may dictate hydrogen-bonding interactions in biological targets .
  • Molecular Docking : Use crystal structures of related inhibitors (e.g., 2-ureidothiophene-3-carboxylic acid derivatives) to model interactions with enzymes. SHELX-refined crystallographic data (e.g., bond lengths, angles) enhance docking accuracy .

What are the stability challenges for this compound under varying storage conditions?

Basic Research Question

  • Ester Hydrolysis : The methyl ester is prone to hydrolysis in aqueous or acidic conditions. Store in anhydrous environments at ≤ -20°C, as recommended for bromothiophenol derivatives .
  • Ureido Degradation : Moisture and heat may cause urea decomposition. Lyophilization or storage under nitrogen can mitigate this .

How do structural modifications (e.g., substituent variations) impact biological activity?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Replace the bromine with other halogens (e.g., Cl) or the ureido group with thiourea to assess potency changes. In dual bacterial inhibitors, electron-withdrawing groups (e.g., Br) enhance target binding .
  • Bioisosteric Replacement : Substitute the thiophene ring with benzofuran (e.g., methyl 5-bromo-2,3-dihydrobenzofuran-2-carboxylate) to evaluate pharmacokinetic improvements .

How to resolve contradictions in reported crystallographic data for similar compounds?

Advanced Research Question

  • Refinement Protocols : Use SHELXL for high-resolution data to minimize residual density errors. Compare with SHELXS/SHELXD solutions for twinned crystals .
  • Validation Tools : Cross-check with databases (e.g., Cambridge Structural Database) for bond-length outliers. For example, C-Br bonds in bromothiophenes typically range from 1.85–1.90 Å .

What analytical techniques confirm the purity of synthesized batches?

Basic Research Question

  • HPLC-MS : Monitor for byproducts (e.g., hydrolyzed carboxylic acid). Retention times and mass spectra should match standards (e.g., m/z 480 [M+H]+ for related ureidothiophenes) .
  • Elemental Analysis : Validate Br and S content. Deviations >0.3% indicate impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.